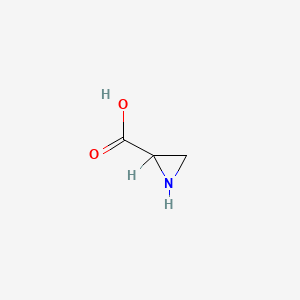

Aziridine-2-carboxylic acid

Overview

Description

Aziridine-2-carboxylic acid is a heterocyclic organic compound characterized by a three-membered aziridine ring and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine-2-carboxylic acid can be synthesized through several methods:

Aziridination: This involves the reaction of imines with carbenes or nitrenes to form the aziridine ring.

Gabriel-Cromwell Cyclization: This method involves the cyclization of amino alcohols.

Diels-Alder Cycloaddition: This reaction involves the cycloaddition of azirines.

Baldwin Rearrangement: This method involves the rearrangement of specific precursors to form the aziridine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aziridination reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .

Chemical Reactions Analysis

Ring-Opening Reactions with Carbon Nucleophiles

A2C reacts regioselectively with higher-order cuprates to form α-amino acids. With (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid (4 ), homochiral α-amino acids are produced in 70–85% yields (Table 1). Hindered derivatives like 30 favor β-amino acid formation (35–45% yields), except with lithium trimethylsilylacetylide, which yields α-amino acids (e.g., protected isoleucine ester 37 at 62% yield) .

Table 1: Regioselectivity in cuprate reactions

| Aziridine Substrate | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| 4 | Higher-order cuprates | α-Amino acids | 70–85 |

| 30 | Higher-order cuprates | β-Amino acids | 35–45 |

| 30 | LiTMSC≡CLi | α-Amino acids | 62 |

Reactions with Oxalyl Chloride

A2C derivatives undergo chloride-assisted ring expansion to form β-lactams, morpholin-2,3,5-trionones, or cyclic N-carboxyanhydrides (NCAs), depending on substituents (Table 2) :

-

3-alkyl-substituted A2C yields β-lactams (85–92% yields, 1755 cm⁻¹ IR carbonyl stretch).

-

Aryl-substituted A2C forms morpholin-2,3,5-trionones (70–78% yields).

-

Unsubstituted A2C produces NCAs (65–80% yields).

Table 2: Oxalyl chloride reaction outcomes

| Substituent | Product Type | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 3-Alkyl | β-Lactams | 85–92 | >95% cis |

| Aryl | Morpholin-2,3,5-trionones | 70–78 | N/A |

| None | Cyclic N-carboxyanhydrides | 65–80 | N/A |

The reaction proceeds via a Vilsmeier intermediate, with stereospecific expansion retaining configuration .

Nucleophilic Substitution and Hydrazine Reactions

-

Hydrazine derivatives : Methyl A2C ester reacts with hydrazines to form hydrazides, which condense with ketones to yield 1,3,4-triazabicyclo[4.1.0]heptan-5-ones (55–68% yields) .

-

Aldehydes : A2C amides and esters react with aldehydes to produce aziridinocarbinols (60–75% yields) .

Bioconjugation and Peptide Modification

A2C’s electrophilic aziridine ring enables site-selective thiol conjugation:

-

Thiol nucleophiles : React with cysteine residues in peptides (second-order rate constant: 17.07 M⁻¹s⁻¹ for papain inhibition) .

-

Solid-phase synthesis : Used to create thioglycoconjugates and farnesylated peptides (80–90% yields) .

Example : A2C-containing peptides covalently bind anomeric carbohydrate thiols, enabling glycopeptide synthesis via native chemical ligation .

Enzyme Inhibition via Thiol Alkylation

A2C derivatives inhibit cysteine-dependent enzymes through irreversible thiol adduct formation:

-

Protein disulfide isomerases (PDIs) : Sulfonamide derivatives (e.g., Az-COOH ) inhibit PDIA1 at IC₅₀ = 0.2–5 μM , with covalent binding to Cys53/Cys56 confirmed by NMR .

-

Anti-cancer activity : These compounds induce apoptosis in cancer cells (EC₅₀ = 1–10 μM) .

Aza-Darzens and Catalytic Asymmetric Reactions

-

Aza-Darzens reaction : A2C esters react with imines (e.g., N-diphenylphosphinyl aldimines) to form 3-arylaziridine-2-carboxamides (cis:trans = 98:2) .

-

Asymmetric synthesis : Chiral Brønsted acid catalysts (e.g., VAPOL-derived boroxinates) yield enantiopure aziridines (up to 96% ee ) .

Oxidation and Reduction

-

Oxidation : Forms oxazolidinones using peracids (60–70% yields).

-

Reduction : LiAlH₄ reduces A2C to aziridine-2-methanol (75–85% yields).

This comprehensive analysis highlights A2C’s versatility in organic synthesis, medicinal chemistry, and bioconjugation, supported by robust experimental data and diverse reaction pathways.

Scientific Research Applications

Chemical Properties and Reactivity

Aziridine-2-carboxylic acid features a three-membered aziridine ring, which is highly reactive due to its strained structure. This reactivity allows for various nucleophilic substitutions and modifications, making it a valuable building block in organic synthesis.

Medicinal Chemistry

2.1. Inhibitors of Cysteine Proteinases

This compound has been studied as a potential irreversible inhibitor for cysteine proteinases, such as papain. The unique electrophilic nature of the aziridine ring allows it to selectively react with thiol groups, demonstrating a second-order rate constant of 17.07 Ms for papain inactivation . This specificity is crucial for developing targeted therapies with minimal off-target effects.

2.2. Antitumor Agents

Derivatives of this compound, including imexon and azimexon, have shown promise as anti-tumor agents. These compounds exploit the aziridine's reactivity to form covalent bonds with biological targets, potentially leading to the selective killing of cancer cells . The structural diversity of these derivatives allows for the optimization of their pharmacological properties.

Peptide Modification

3.1. Site-Selective Conjugation

Recent studies have highlighted the use of this compound in peptide chemistry. It enables site- and stereoselective modifications of peptides through solid-phase synthesis techniques. This method facilitates the conjugation of peptides with various thiol nucleophiles, enhancing the development of complex bioconjugates such as thioglycoconjugates and biochemical tags .

3.2. Biochemical Applications

The incorporation of this compound into peptide sequences has been shown to improve the stability and functionality of peptides in biochemical applications. Its ability to undergo selective reactions expands the toolkit available for peptide engineering .

Synthesis and Reaction Mechanisms

4.1. Reaction with Thiols

This compound can react with thiols through ring-opening mechanisms, leading to the formation of thioether products. This reaction pathway has been extensively studied and provides insights into designing new synthetic routes for complex molecules .

4.2. Stereoselective Synthesis

The aziridination reaction offers a route to synthesize various stereochemically enriched compounds from simple precursors, showcasing the utility of this compound in asymmetric synthesis .

Case Studies

Mechanism of Action

The mechanism of action of aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The compound can selectively alkylate thiol groups in proteins, which is a key factor in its biological activity . This property is exploited in the design of enzyme inhibitors and anticancer agents .

Comparison with Similar Compounds

Aziridine-2-carboxylic acid can be compared with other aziridine derivatives such as:

Aziridine-2,3-dicarboxylic acid: This compound has an additional carboxylic acid group, which affects its reactivity and applications.

Aziridine-2-carboxamide:

Imexon and Azimexon: These derivatives are also used as anticancer agents and have shown significant biological activity.

Uniqueness: this compound is unique due to its combination of a highly strained aziridine ring and a carboxylic acid functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Aziridine-2-carboxylic acid (Az-COOH) is a compound of significant interest due to its biological activities, particularly as a reactive amino acid unit and potential therapeutic agent. This article summarizes the key findings related to its biological activity, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Reactivity

This compound features a three-membered aziridine ring, which is highly reactive towards nucleophiles. This unique structure allows it to serve as a valuable scaffold in the design of irreversible inhibitors for cysteine proteinases. The aziridine moiety exhibits reactivity that surpasses that of activated double bonds, making it a potent candidate for selective chemical reactions in biological systems .

Inhibition of Cysteine Proteinases

this compound has been shown to inhibit cysteine proteinases effectively. For instance, it has demonstrated a second-order rate constant of for the inactivation of papain, indicating its strong reactivity towards cysteine thiol groups . This specificity is crucial as it minimizes off-target effects compared to other electrophiles like N-ethylmaleimide.

Protein Disulfide Isomerase (PDI) Inhibition

Recent studies have identified Az-COOH derivatives as potent inhibitors of protein disulfide isomerases (PDIs), specifically PDIA1 and PDIA3. The inhibitory activity was assessed using an insulin reduction assay, revealing effective inhibition at low micromolar concentrations . The binding sites on PDIA1 were characterized using nuclear magnetic resonance (NMR) spectroscopy, highlighting the involvement of specific cysteine residues in the covalent binding process.

Pharmacological Studies

This compound and its derivatives have shown promising pharmacological properties:

- Anti-Cancer Activity : Compounds derived from Az-COOH have exhibited anti-cancer effects through their action on PDIs, which are implicated in cancer cell proliferation and survival.

- Anti-Thrombotic Effects : The inhibition of PDIs also suggests potential applications in thrombotic disorders, as these enzymes play a role in platelet function and coagulation pathways .

Case Study 1: Sulphonamides of this compound

A series of sulphonamides derived from Az-COOH were synthesized and evaluated for their inhibitory effects on PDIs. The results indicated that these compounds could serve as lead candidates for developing new anti-cancer and anti-thrombotic therapies. The study emphasized the importance of structural modifications to enhance biological activity .

Case Study 2: Reactive Amino Acid Applications

Research highlighted the utility of Az-COOH as a reactive amino acid unit in synthesizing irreversible inhibitors. Its ability to selectively alkylate thiol groups without affecting histidine residues presents a unique advantage in drug design .

Summary Table of Biological Activities

Q & A

Q. Basic: What are the common synthetic strategies for aziridine-2-carboxylic acid derivatives, and what challenges arise during their preparation?

Answer:

this compound derivatives are typically synthesized via cyclization of serine or threonine analogs. For example, D-serine methyl ester undergoes trityl protection, followed by mesylation (using methanesulfonyl chloride) and cyclization under reflux to form the aziridine ring . Subsequent saponification with LiOH in methanol/water yields the free carboxylic acid . Key challenges include:

- Instability during deprotection : Trityl removal with trifluoroacetic acid (TFA) or catalytic hydrogenation can lead to ring-opening or decomposition, especially in N-terminal derivatives .

- Sequence-dependent reactivity : Acylated aziridines with free amino groups are prone to self-reactivity, forming reactive intermediates that degrade during storage .

Q. Basic: How does the choice of protecting groups influence the stability of this compound during peptide synthesis?

Answer:

- Trityl (Trt) : Provides steric protection but requires harsh acidic conditions (e.g., TFA) for removal, risking aziridine ring-opening .

- Boc/Cbz : These groups are easier to remove under mild conditions (e.g., HCl in dioxane), but electron-withdrawing effects reduce aziridine stability, leading to decomposition during deprotection .

- Methyl esters : Hydrolyzed under basic conditions (LiOH/MeOH:H₂O) but may require chromatographic purification due to instability of free acids .

Q. Advanced: What methodological approaches are recommended to address the instability of deprotected aziridine-containing dipeptides during storage?

Answer:

- Storage conditions : Even under argon at −20°C, decomposition occurs after ~3 weeks. Freeze-drying in inert solvents (e.g., anhydrous DMSO) may extend stability .

- Structural modifications : Incorporating electron-donating substituents (e.g., methyl groups) or rigidifying the peptide backbone reduces ring strain and self-reactivity .

- Real-time monitoring : Use HPLC with UV detection (e.g., 210 nm) to track degradation products and adjust storage protocols .

Q. Advanced: How can researchers resolve contradictions in reaction outcomes when deprotecting N-terminal aziridine derivatives under acidic conditions?

Answer:

Contradictions arise from competing pathways:

- Ring-opening vs. deprotection : At low HCl concentrations (<0.1 M), aziridine ring-opening is favored over Boc removal. Optimize acid strength (e.g., 2 M HCl in THF) to prioritize deprotection .

- Catalytic hydrogenation : Neutral conditions (H₂/Pd-C) minimize ring-opening but may yield unidentifiable mixtures due to incomplete deprotection. Use NMR (¹H/¹³C) to confirm product integrity .

Q. Advanced: What analytical techniques are critical for characterizing this compound derivatives, and how should data interpretation be optimized?

Answer:

- NMR spectroscopy : Key signals include aziridine CH₂ protons (δ 1.4–2.5 ppm) and carbons (δ 25–30 ppm). Diastereomers may show split signals (e.g., 3.14 vs. 3.05 ppm for methine protons) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 5%–60% ACN in 20 min) to separate degradation products. Retention times (e.g., 5.66 min for compound 2a) help assess purity .

- HRMS : Confirm molecular ions ([M+H]+) with <5 ppm error. For example, C₆H₁₀N₂O₃ has a calculated mass of 158.0691 .

Q. Advanced: In designing aziridine-based enzyme inhibitors, what structural considerations enhance target specificity and potency?

Answer:

- Charge distribution : Acylated derivatives (e.g., benzoyl-aziridine-2-carboxylic acid) exhibit moderate PDIA1 inhibition (IC₅₀ ~50 µM) due to balanced charge distribution across the aziridine ring .

- Bioisosterism : Replace labile aziridine with constrained proline analogs (e.g., azetidine-2-carboxylic acid) to maintain rigidity while improving stability .

- Covalent binding : Aziridine’s electrophilic ring enables nucleophilic attack by cysteine residues, forming irreversible adducts. Use computational modeling (e.g., NBO analysis) to predict reactivity .

Q. Basic: What are the primary factors contributing to the decomposition of this compound derivatives, and how can they be mitigated during experiments?

Answer:

- Self-alkylation : The strained three-membered ring reacts with nucleophiles (e.g., free amines), forming polymeric byproducts. Use low temperatures (0–4°C) and inert atmospheres during synthesis .

- pH sensitivity : Degradation accelerates under acidic or basic conditions. Maintain near-neutral pH (6–8) during purification and storage .

- Light exposure : UV light induces ring-opening. Use amber glassware and avoid prolonged light exposure .

Q. Advanced: How does the incorporation of this compound into peptide sequences affect their biological activity compared to natural amino acids?

Answer:

- Protease resistance : Aziridine’s rigidity reduces peptide flexibility, slowing enzymatic degradation. For example, aziridine-containing dipeptides inhibit bacterial D-Ala-D-Ala ligase (Ddl) at µM concentrations .

- Collagen modulation : Substitution for proline in collagen mimics disrupts triple-helix formation, reducing fibrotic deposition .

- Toxicity : Uncontrolled alkylation can lead to off-target effects. Use site-specific incorporation (e.g., solid-phase peptide synthesis) to limit reactivity .

Properties

IUPAC Name |

aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968924 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54080-06-7 | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.